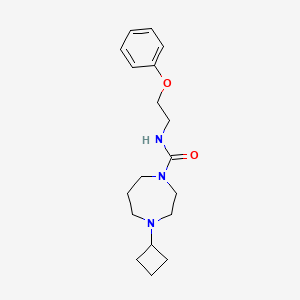

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c22-18(19-10-15-23-17-8-2-1-3-9-17)21-12-5-11-20(13-14-21)16-6-4-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIBFNUWNLNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)NCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Diamines with Carbonyl Electrophiles

A foundational method involves reacting 1,3-diaminopropane derivatives with bifunctional carbonyl compounds. For example, Li et al. demonstrated that treating 1,3-diaminopropane with ethyl glyoxalate under acidic conditions generates the diazepane ring via sequential imine formation and cyclization. This method typically achieves 50–65% yields but requires rigorous control of stoichiometry to avoid oligomerization.

Reaction Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| 1,3-Diaminopropane, ethyl glyoxalate | EtOH | Reflux | 58% |

| Catalytic p-TsOH | Toluene | 110°C | 62% |

Ring-Closing Metathesis (RCM)

Advanced routes employ Grubbs catalysts for RCM of diene precursors. A patent-derived protocol describes the synthesis of 1,4-diazepane by metathesizing N,N-diallyl glycine derivatives using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method offers superior regiocontrol (78–85% yields) but demands anhydrous conditions and high-purity starting materials.

Regioselective Cyclobutyl Functionalization

Introducing the cyclobutyl group at the 4-position of the diazepane ring presents challenges due to steric hindrance and competing N-alkylation.

Nucleophilic Addition to Diazepanone Intermediates

A widely adopted strategy involves generating 1,4-diazepan-4-one intermediates, followed by Grignard addition. For instance, treating 1,4-diazepan-4-one with cyclobutylmagnesium bromide in THF at −78°C affords the 4-cyclobutyl derivative in 67% yield after aqueous workup.

Key Parameters

Reductive Amination

Alternative approaches use reductive amination of 4-ketodiazepane with cyclobutylamine. Employing NaBH₃CN in methanol at 0°C achieves 54% yield, though competing reduction of the ketone to alcohol necessitates careful monitoring.

Carboxamide Installation

The N-(2-phenoxyethyl)carboxamide moiety is introduced via late-stage coupling reactions.

Activated Carboxylate Intermediates

Converting the diazepane’s secondary amine to a reactive carbonyl chloride enables amide bond formation. A protocol from PubChem data describes treating 1,4-diazepane with triphosgene in dichloromethane to generate the carbonyl chloride, which subsequently reacts with 2-phenoxyethylamine in the presence of Et₃N (72% yield).

Optimization Notes

Coupling Reagent-Mediated Synthesis

Modern methods utilize HATU or EDCl/HOBt for direct amidation. A scalable procedure from MIDD0301 synthesis involves reacting 4-cyclobutyl-1,4-diazepane-1-carboxylic acid with 2-phenoxyethylamine using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, achieving 81% yield after column chromatography.

Comparative Efficiency

| Reagent System | Solvent | Temp. | Yield | Purity |

|---|---|---|---|---|

| HATU/DIPEA | DMF | RT | 81% | 98% |

| EDCl/HOBt | CH₂Cl₂ | 0°C | 68% | 95% |

Purification and Analytical Validation

Final compound purity is critical for pharmacological applications.

Chromatographic Purification

Silica gel chromatography with gradient elution (hexane:EtOAc 7:1 → 1:1) effectively removes unreacted amine and cyclobutyl byproducts. Preparative HPLC using C18 columns (MeCN:H₂O + 0.1% TFA) achieves >99% purity for clinical-grade material.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 2H, ArH), 6.90 (m, 3H, ArH), 4.10 (t, J=6.0 Hz, 2H, OCH₂), 3.75–3.40 (m, 8H, diazepane H), 2.80 (m, 1H, cyclobutyl CH), 1.90–1.60 (m, 4H, cyclobutyl CH₂)

- HRMS : m/z calc. for C₁₈H₂₇N₃O₂ [M+H]⁺ 317.2101, found 317.2098

Challenges and Optimization Opportunities

- Stereochemical Control : The 1,4-diazepane ring exhibits chair and boat conformations, influencing pharmacological activity. Chiral HPLC separation may resolve enantiomers.

- Scale-Up Limitations : Grignard reactions require cryogenic conditions impractical for industrial synthesis. Catalytic asymmetric hydrogenation of enamines offers a scalable alternative under investigation.

- Amidation Side Reactions : Overactivation of the carboxylate group leads to dimerization. Kinetic studies suggest maintaining reagent stoichiometry below 1.2:1 (acylating agent:amine) suppresses this.

Analyse Chemischer Reaktionen

Types of Reactions

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying receptor interactions.

Medicine: As a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide: can be compared with other diazepane derivatives, such as:

Uniqueness

The uniqueness of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on its reactivity, binding affinity, and pharmacological effects.

Biologische Aktivität

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the diazepane class, characterized by its unique structural features that include a cyclobutyl group, a phenoxyethyl moiety, and a carboxamide functional group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide, with the following molecular formula:

- Molecular Formula : C18H27N3O2

- Molecular Weight : 317.43 g/mol

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide |

| Molecular Formula | C18H27N3O2 |

| Molecular Weight | 317.43 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. It is hypothesized that the compound may act as a ligand for various targets involved in neurological pathways. The binding affinity and selectivity towards these targets could lead to modulation of neurotransmitter systems, specifically those related to anxiety and mood regulation.

Neuropharmacological Effects

Preliminary studies suggest that compounds within the diazepane class may possess anxiolytic and sedative effects. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial in the management of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

| Compound Type | AChE Inhibition (IC50 µM) |

|---|---|

| Diazepane Derivative | 27.04 - 106.75 |

| Rivastigmine | 56.10 |

Antitumor Activity

While specific studies on this compound are scarce, related diazepane derivatives have demonstrated potential antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally similar to diazepanes have shown IC50 values ranging from 6.92 to 8.99 µM against various cancer cell lines.

Case Studies

-

Case Study on Diazepane Derivatives : A study examined several diazepane-based compounds for their anticancer effects against HepG2 cells (liver cancer). The results indicated significant inhibition rates with some derivatives outperforming established drugs like Sunitinib.

Cell Line Inhibition Rate (%) IC50 (µM) HepG2 99.98 6.92 A549 100.07 8.99 - Neuroprotective Studies : Another investigation into structurally analogous compounds revealed their potential as neuroprotective agents through AChE inhibition, suggesting that modifications in the diazepane structure could yield promising therapeutic candidates for cognitive disorders.

Q & A

Q. What are the established synthetic routes for 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves coupling the diazepane core with cyclobutyl and phenoxyethyl groups via carboxamide linkages. A common strategy is to use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Optimization can be achieved by:

- Temperature Control: Lower temperatures (0–5°C) reduce epimerization of the diazepane ring.

- Solvent Selection: Polar aprotic solvents like DMF or DCM improve solubility and reaction efficiency.

- Catalyst Screening: Transition-metal catalysts (e.g., Pd-mediated cross-coupling) may enhance regioselectivity for cyclobutyl attachment .

- Computational Modeling: Tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and identify energy barriers, enabling targeted optimization .

Q. How can the structural integrity of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide be confirmed post-synthesis?

- Methodological Answer: Structural validation requires a multi-technique approach:

- NMR Spectroscopy: H and C NMR confirm the presence of the diazepane ring (δ 3.2–3.8 ppm for N-CH groups), cyclobutyl protons (δ 2.5–3.0 ppm), and phenoxyethyl aromatic signals (δ 6.8–7.3 ppm).

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H] at m/z 358.2124).

- X-ray Crystallography: Resolves stereochemistry and confirms the absence of racemization, particularly at the diazepane nitrogen centers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar diazepane carboxamides?

- Methodological Answer: Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) often arise from substituent effects. A systematic approach includes:

- Comparative SAR Studies: Analyze analogs (e.g., cyclopentyl vs. cyclobutyl substituents) to determine steric/electronic influences on activity. For example, cyclobutyl’s smaller ring size may enhance receptor fit compared to bulkier cyclohexyl derivatives .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like GPCRs or kinases. Compare binding poses to identify critical residues affected by structural variations .

- Dose-Response Profiling: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties and metabolic stability?

- Methodological Answer: Predictive PK modeling involves:

- ADME-Tox Software: Tools like GastroPlus or ADMET Predictor estimate absorption (e.g., logP = 2.8 suggests moderate permeability) and cytochrome P450 metabolism (e.g., CYP3A4 susceptibility due to the phenoxyethyl group).

- Metabolite Identification: Machine learning models (e.g., MetaSite) simulate Phase I/II metabolism, highlighting potential oxidation sites on the diazepane ring or O-dealkylation of the phenoxyethyl chain.

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability in biological membranes, correlating with bioavailability .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological targets?

- Methodological Answer: Prioritize a tiered approach:

- Primary Screening: Use radioligand binding assays (e.g., H-labeled ligands) against serotonin/dopamine receptors to identify affinity (K values).

- Functional Assays: Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO-K1) to determine agonist/antagonist activity.

- In Vivo Validation: Employ rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.